molecular formula C18H32O16 B3351008 Isoglobotriose CAS No. 32581-38-7

Isoglobotriose

Cat. No.: B3351008
CAS No.: 32581-38-7
M. Wt: 504.4 g/mol
InChI Key: ODDPRQJTYDIWJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isoglobotriose can be synthesized through enzymatic methods involving glycosyltransferases. One common approach is the use of donor substrates like UDP-galactose and acceptor substrates like lactose. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of galactose to the lactose molecule .

Industrial Production Methods: Industrial production of this compound often involves high-performance liquid chromatography (HPLC) for isolation and purification. This method ensures high purity and yield of the compound, making it suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Isoglobotriose primarily undergoes glycosidic bond formation and hydrolysis. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Glycosidic Bond Formation: Enzymes like glycosyltransferases are commonly used.

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its monosaccharide components.

    Oxidation and Reduction: Mild oxidizing agents like periodate can be used for oxidation, while reducing agents like sodium borohydride can be used for reduction.

Major Products Formed:

    Hydrolysis: Galactose and glucose.

    Oxidation: Aldonic acids.

    Reduction: Sugar alcohols.

Scientific Research Applications

Isoglobotriose has a wide range of applications in scientific research:

Mechanism of Action

Isoglobotriose exerts its effects primarily through interactions with specific receptors on cell surfaces. These interactions can trigger various signaling pathways, influencing cellular processes such as proliferation, differentiation, and immune responses. The exact molecular targets and pathways can vary depending on the biological context .

Comparison with Similar Compounds

    Globotriose: Similar structure but with different glycosidic linkages.

    Lactose: A disaccharide with a similar glucose-galactose backbone.

    Maltotriose: A trisaccharide composed of three glucose units.

Uniqueness: Isoglobotriose is unique due to its specific glycosidic linkages (Gal(α1-3)Gal(β1-4)Glc), which confer distinct biological properties. Its presence in certain mammalian milks and its role in cell signaling and immune responses further highlight its uniqueness .

Properties

IUPAC Name

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDPRQJTYDIWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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